molecular formula C10H24NO+ B14252854 Hexyl-(2-hydroxyethyl)-dimethylazanium CAS No. 271776-29-5

Hexyl-(2-hydroxyethyl)-dimethylazanium

Cat. No.: B14252854
CAS No.: 271776-29-5
M. Wt: 174.30 g/mol
InChI Key: FJTYSASBQZCIOS-UHFFFAOYSA-N
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Description

Hexyl-(2-hydroxyethyl)-dimethylazanium is a quaternary ammonium compound characterized by a central nitrogen atom bonded to three alkyl groups: a hexyl chain (C₆H₁₃), a 2-hydroxyethyl group (HOCH₂CH₂), and two methyl groups (CH₃). Its molecular formula is C₁₁H₂₆NO⁺, with a molecular weight of 188.33 g/mol. This cationic surfactant is structurally defined by its amphiphilic nature, combining hydrophobic (hexyl) and hydrophilic (hydroxyethyl) moieties. Such dual functionality enables applications in colloidal chemistry, drug delivery systems, and antimicrobial formulations .

Properties

CAS No.

271776-29-5

Molecular Formula

C10H24NO+

Molecular Weight

174.30 g/mol

IUPAC Name

hexyl-(2-hydroxyethyl)-dimethylazanium

InChI

InChI=1S/C10H24NO/c1-4-5-6-7-8-11(2,3)9-10-12/h12H,4-10H2,1-3H3/q+1

InChI Key

FJTYSASBQZCIOS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[N+](C)(C)CCO

Origin of Product

United States

Preparation Methods

Direct Alkylation of Tertiary Amines with Haloalkanes

The most straightforward route involves quaternizing a tertiary amine precursor with a haloalkane. For Hexyl-(2-hydroxyethyl)-dimethylazanium, the tertiary amine dimethyl(2-hydroxyethyl)amine reacts with hexyl bromide or hexyl chloride under controlled conditions.

Reaction Mechanism and Conditions

The alkylation proceeds via an SN2 mechanism, where the haloalkane acts as an electrophile. Key parameters include:

  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • Catalyst : Magnetic zeolite molecular sieves (4–6 wt% relative to amine) enhance selectivity by preventing polymerization and enabling catalyst recovery.
  • Solvent : Aqueous or polar aprotic solvents (e.g., ethanol) improve solubility.

In a representative procedure, dimethyl(2-hydroxyethyl)amine (100 g) and hexyl bromide (1.05 mol equiv) are heated at 70°C for 3 hours with 5% magnetic zeolite, yielding 97% product after vacuum distillation.

Challenges and Mitigation

  • Over-alkylation : Excess haloalkane may form di-quaternary salts. Stoichiometric control (1:1.01–1.05 mol ratio) minimizes this.
  • Purification : Magnetic separation of the zeolite catalyst followed by fractional distillation under reduced pressure (20–50 mmHg) isolates the product.

Epoxide Ring-Opening with Amines

Introducing the 2-hydroxyethyl group via epoxide intermediates offers an alternative pathway.

Glycidol-Based Synthesis

Hexylamine reacts with glycidol (2,3-epoxy-1-propanol) in a ring-opening reaction:
$$
\text{Hexylamine} + \text{Glycidol} \rightarrow \text{N-Hexyl-N-(2,3-dihydroxypropyl)amine}
$$
Subsequent methylation with methyl iodide and formaldehyde under basic conditions yields the quaternary ammonium structure.

Optimization
  • Catalyst : Lewis acids (e.g., ZnCl₂) accelerate epoxide activation, achieving 85–90% conversion at 50°C.
  • Selectivity : Steric hindrance from the hexyl group directs nucleophilic attack to the less substituted epoxide carbon.

Reduction of Ester Precursors

Ketone or ester intermediates can be reduced to introduce the hydroxyethyl moiety.

Borohydride-Mediated Reduction

A precursor like hexyl-(2-acetoxyethyl)-dimethylazanium undergoes reduction with NaBH₄-LiCl in tetrahydrofuran:
$$
\text{R-OAc} \xrightarrow{\text{NaBH}_4/\text{LiCl}} \text{R-OH}
$$
This method, adapted from pyrrolidine syntheses, achieves >90% yield at 25°C within 2 hours.

Catalytic Innovations and Green Chemistry

Magnetic Zeolite Molecular Sieves

  • Function : Acidic sites on zeolites promote nucleophilic substitution while inhibiting side reactions.
  • Reusability : After 8 cycles, catalytic activity remains >92%, reducing waste.

Solvent-Free Conditions

Melt-phase reactions between dimethyl(2-hydroxyethyl)amine and hexyl bromide at 100°C eliminate solvent use, though yields drop to 80–85%.

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR : Peaks at δ 3.4–3.7 ppm (N⁺–CH₂–), δ 1.2–1.4 ppm (hexyl chain), and δ 4.8 ppm (–OH).
  • FTIR : Broad O–H stretch (3200–3600 cm⁻¹) and C–N⁺ vibrations (1480–1550 cm⁻¹).

Purity Assessment

  • HPLC : Reverse-phase C18 columns with UV detection (210 nm) confirm >99% purity.

Comparative Data Table

Method Reagents Conditions Yield Catalytic Efficiency Reference
Direct Alkylation Dimethyl(2-hydroxyethyl)amine, Hexyl bromide 70°C, 3 h, magnetic zeolite 97% 92% after 8 cycles
Epoxide Ring-Opening Hexylamine, Glycidol, Methyl iodide 50°C, ZnCl₂, 6 h 85% N/A
Borohydride Reduction Hexyl-(2-acetoxyethyl)-dimethylazanium, NaBH₄ THF, 25°C, 2 h 90% N/A

Industrial-Scale Considerations

  • Cost Analysis : Direct alkylation is most cost-effective due to catalyst recyclability.
  • Waste Management : Aqueous quench steps neutralize excess haloalkanes, with zeolite filtration reducing solid waste.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethylhexyldimethylammonium undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its amine form.

    Substitution: It can undergo nucleophilic substitution reactions, where the quaternary ammonium group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides (chloride, bromide) or hydroxides are commonly used.

Major Products

    Oxidation Products: Corresponding oxides and alcohols.

    Reduction Products: Primary or secondary amines.

    Substitution Products: Various substituted ammonium compounds.

Scientific Research Applications

2-Hydroxyethylhexyldimethylammonium has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Acts as an antimicrobial agent in biological studies.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, fabric softeners, and disinfectants.

Mechanism of Action

The mechanism of action of 2-Hydroxyethylhexyldimethylammonium primarily involves its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of microbial cells, leading to increased permeability and eventual cell lysis. This makes it effective as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of quaternary ammonium salts (QAS) with structural analogs varying in alkyl chain length, substituent groups, and charge distribution. Below is a detailed comparison with key analogs:

Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Key Features Applications
Hexyl-(2-hydroxyethyl)-dimethylazanium C₁₁H₂₆NO⁺ Hexyl, 2-hydroxyethyl, 2× methyl Balanced hydrophilicity (hydroxyethyl) and moderate lipophilicity (hexyl). Drug delivery, antimicrobial coatings
DMRIE (2,3-di(tetradecoxy)propyl-(2-hydroxyethyl)-dimethylazanium bromide) C₃₃H₆₈NO₂⁺Br⁻ Tetradecoxy (C₁₄), 2-hydroxyethyl High lipophilicity (long C₁₄ chains) enhances membrane fusion. Gene transfection, liposome synthesis
Bis(2-hexadecanoyloxyethyl)-dimethylazanium chloride C₃₈H₇₄NO₄⁺Cl⁻ Hexadecanoyloxy (C₁₆), 2× methyl Extreme lipophilicity (C₁₆ acyl chains) improves bilayer stability. Surfactant in emulsions, lipid nanoparticles
(Ethoxyethylidene)dimethylazanium ethyl sulfate C₈H₁₈NO₃S⁻ Ethoxyethylidene, ethyl sulfate Planar charge delocalization enhances thermal stability. Ionic liquids, crystal engineering

Physicochemical Properties

  • Polarity : The hydroxyethyl group in this compound increases polarity compared to purely aliphatic analogs like DMRIE, improving solubility in aqueous media .
  • Thermal Stability : Ethoxyethylidene derivatives exhibit superior stability due to delocalized charge distribution (C–N bond lengths: 1.298–1.471 Å), whereas this compound relies on localized cationic charge .
  • Antimicrobial Efficacy : Shorter alkyl chains (e.g., hexyl) reduce cytotoxicity but may compromise antimicrobial activity compared to longer-chain analogs (C₁₄–C₁₆) .

Research Findings and Trends

  • Synthetic Efficiency : this compound is synthesized via alkylation of dimethylamine, similar to DMRIE, but with shorter reaction times due to the hexyl group’s lower steric hindrance .
  • Environmental Impact : Quaternary ammonium compounds with hydroxyethyl groups exhibit faster biodegradation than fully hydrocarbon analogs, reducing ecological persistence .
  • Emerging Uses: Recent studies highlight its role in stabilizing nanoemulsions for topical drug delivery, leveraging its moderate hydrophilicity to improve skin permeation .

Q & A

Q. What are the established synthetic methodologies for preparing Hexyl-(2-hydroxyethyl)-dimethylazanium derivatives?

Level: Basic Answer: Synthesis typically involves alkylation of tertiary amines with alkyl halides or sulfates. For example, analogous dimethylazanium salts are synthesized by reacting N,N-dimethylacetamide with diethyl sulfate under controlled stoichiometry and temperature (e.g., 273 K), yielding high-purity crystalline products . Key steps include:

  • Maintaining equimolar ratios to minimize side reactions.
  • Slow crystallization to ensure structural integrity.
  • Confirming purity via NMR and mass spectrometry.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Level: Basic Answer:

  • X-ray crystallography resolves bond lengths (e.g., C–N: 1.297–1.470 Å) and angles (e.g., trigonal-planar N centers with angles ~116–122°) .
  • NMR spectroscopy identifies hydrogen environments (e.g., methyl groups at δ 3.0–3.5 ppm).
  • Mass spectrometry confirms molecular weight (e.g., [M⁺] peaks in ESI-MS). SHELX software is critical for refining crystallographic data .

Advanced Research Questions

Q. How can hydrogen bonding interactions in this compound crystals be systematically analyzed using X-ray diffraction data?

Level: Advanced Answer:

  • Measure H···O distances (e.g., 2.32–2.55 Å) and angles to identify hydrogen bonds .
  • Use software like Mercury to visualize 3D networks formed by C–H···O interactions.
  • Compare with structurally similar salts (e.g., ethyl sulfate derivatives) to assess packing efficiency .

Q. What strategies mitigate side reactions during the synthesis of this compound under ambient conditions?

Level: Advanced Answer:

  • Low-temperature reactions (e.g., 273 K) reduce thermal decomposition .
  • Anion-exchange protocols (e.g., using sodium tetraphenylborate) improve crystallinity and purity .
  • HPLC monitoring detects intermediates, ensuring reaction progression aligns with theoretical yields .

Q. How should researchers address discrepancies in reported bond lengths for dimethylazanium derivatives across different studies?

Level: Advanced Answer:

  • Standardize refinement parameters in SHELXL (e.g., anisotropic displacement, riding models for H atoms) .
  • Cross-validate with high-resolution data (e.g., synchrotron sources) to resolve ambiguities.
  • Compare with benchmark structures (e.g., C–O bond lengths: 1.295–1.315 Å in ) to identify outliers.

Q. What computational methods are effective for modeling charge delocalization in this compound?

Level: Advanced Answer:

  • DFT calculations predict charge distribution on the N–C–O plane, corroborated by crystallographic data (e.g., delocalization indices >0.8) .
  • Electrostatic potential maps visualize charge density, aiding in understanding reactivity (e.g., nucleophilic attack sites).

Methodological Notes

  • Crystallography: Use SHELXTL (Bruker) or Olex2 for structure solution, leveraging multi-scan absorption corrections (e.g., Bruker APEX detectors) .
  • Safety: Handle alkylating agents (e.g., diethyl sulfate) in fume hoods due to carcinogenicity .
  • Data Reproducibility: Report refinement details (e.g., R-factors < 0.05) and deposit CIF files in public databases (e.g., CCDC).

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